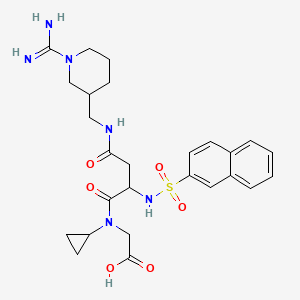![molecular formula C25H35N3O2 B10780963 N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10780963.png)
N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609249 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ICX5609249 involves several steps, each requiring specific conditions and reagents. The synthetic route typically begins with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, one method involves mixing an alcohol solution of titanium dioxide with tetra (octadecyl) orthotitanate, followed by a series of steps including air pumping, shearing, and calcination to obtain nanoparticles .
Chemical Reactions Analysis
ICX5609249 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
ICX5609249 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, it has been studied for its potential use in drug delivery systems and as a therapeutic agent. In medicine, ICX5609249 is being explored for its potential to treat various diseases, including cancer and inflammatory conditions. Industrial applications include its use in the production of advanced materials and as a component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ICX5609249 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
ICX5609249 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable stability and reactivity, such as certain metal oxides and organic catalysts. ICX5609249 stands out due to its specific molecular structure and the unique properties it imparts. This makes it particularly valuable in applications where other compounds may not be as effective .
Properties
Molecular Formula |
C25H35N3O2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C25H35N3O2/c1-5-27-12-11-25(18-9-8-10-20(29)13-18)15-22-21(14-19(25)16-27)17(4)23(26-22)24(30)28(6-2)7-3/h8-10,13,19,26,29H,5-7,11-12,14-16H2,1-4H3 |
InChI Key |
LCXJNOQXEGZLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC3=C(CC2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


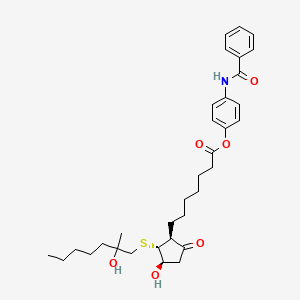
![2-[5-(2,4-Dimethylpiperidin-1-yl)-4-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-5-oxopentyl]guanidine](/img/structure/B10780898.png)

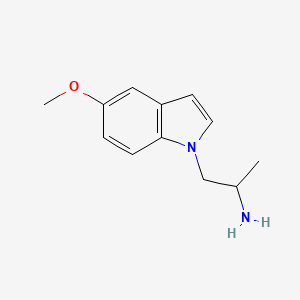
![1-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B10780941.png)
![4-[[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalene-2-carbonyl]amino]-2,6-difluorobenzoic acid](/img/structure/B10780942.png)
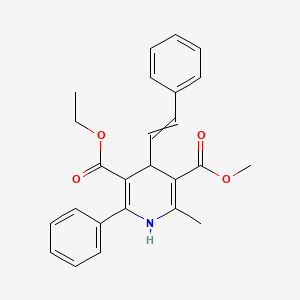
![4-[[8-Bromo-2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]-2,6-difluorobenzoic acid](/img/structure/B10780948.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[5-(4,4-dimethylazepan-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B10780956.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B10780958.png)
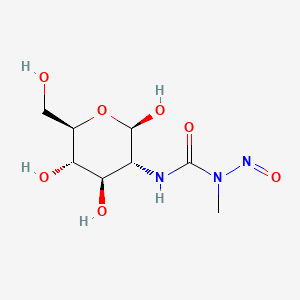
![5-[2-(5-Methoxy-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10780974.png)
![3-{3-[2-(4-Chloro-benzenesulfonylamino)-ethyl]-5-pyridin-3-ylmethyl-phenyl}-propionic acid](/img/structure/B10780977.png)
